ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with bromine, methyl, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination and esterification steps . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazoles, while oxidation reactions can produce pyrazole oxides.
Scientific Research Applications
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and ester groups play a crucial role in binding to active sites, influencing the compound’s biological activity. The pyrazole ring structure allows for hydrogen bonding and hydrophobic interactions, which are essential for its activity in biological systems .
Comparison with Similar Compounds
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-bromo-1H-pyrazole-5-carboxylate: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
3,5-Dimethylpyrazole: Lacks the bromine and ester groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTESQBJRJKBHKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672326 |
Source
|
Record name | Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257861-04-3 |
Source
|
Record name | Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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